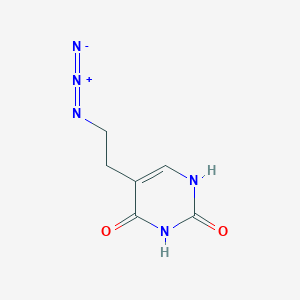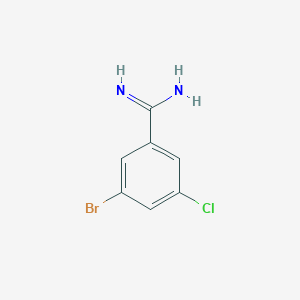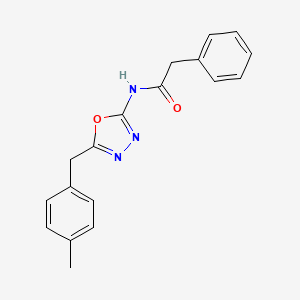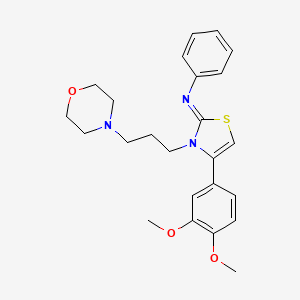
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Fungicide
A compound similar to (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline, known as dimethomorph, has been under development as an agricultural fungicide, particularly for use on potatoes and vines. It consists of a mixture of two geometric isomers (E and Z) in approximately equal amounts (Veenstra & Owen, 1992).
Antimicrobial Activities
Research has been conducted on the synthesis of linezolid-like molecules, starting from 3,4-difluoronitrobenzene, which led to the creation of Schiff base compounds with good antitubercular activities. These findings indicate potential antimicrobial applications for derivatives of the chemical structure (Başoğlu et al., 2012).
Synthesis of Thiazolidin-4-One Derivatives
A series of compounds structurally related to this compound have been synthesized, potentially offering applications in various fields of organic chemistry and drug discovery (Hassan et al., 2015).
Electrochemical Oxidation Studies
Studies on the electrochemical oxidation of aromatic ethers, including derivatives similar to the compound , can provide insights into organic synthesis processes, particularly in the development of biphenyl derivatives (Carmody et al., 1980).
Inhibitors of Src Kinase Activity
Derivatives of the compound have been optimized as potent inhibitors of Src kinase activity, demonstrating significant potential in cancer treatment and pharmaceutical research (Boschelli et al., 2001).
NLO Applications
Research involving binary adducts related to this compound has shown potential applications in the field of non-linear optics (NLO), which could be significant for the development of photonic devices (Draguta et al., 2015).
Domino-Reaction Synthesis
New domino-reactions have been developed for the synthesis of related compounds, which can contribute to the broader field of synthetic organic chemistry and drug design (Fathalla et al., 2002).
Polymerization Reactions
Studies on benzimidazolylmethylamine ZnII and CuII carboxylate complexes have shown potential applications in polymerization reactions, particularly in the production of polycaprolactone, which is relevant for material science and engineering (Attandoh et al., 2014).
Photostabilizers for Poly(vinyl chloride)
Synthesized thiophene derivatives, structurally similar to the compound , have shown effectiveness as photostabilizers for poly(vinyl chloride), indicating potential applications in material science and polymer chemistry (Balakit et al., 2015).
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-28-22-10-9-19(17-23(22)29-2)21-18-31-24(25-20-7-4-3-5-8-20)27(21)12-6-11-26-13-15-30-16-14-26/h3-5,7-10,17-18H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXUUERBTKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
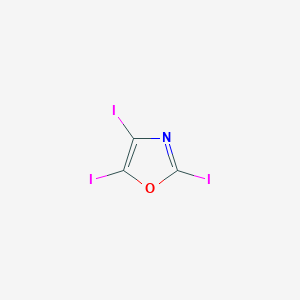
![6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3001280.png)
![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)
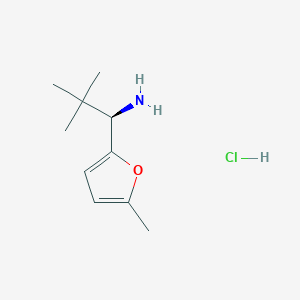
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)
![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3001287.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)
